4,4-Dimethylpiperidine hydrochloride
Overview
Description
4,4-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 4-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. The reaction proceeds under reflux conditions to yield 4,4-dimethylpiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 4,4-dimethylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antitumor agents.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific molecular targets, such as enzymes or receptors. The binding can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the methyl groups at the 4-position.
4-Methylpiperidine: A derivative with a single methyl group at the 4-position.
2,6-Dimethylpiperidine: A derivative with methyl groups at the 2 and 6 positions.
Comparison: 4,4-Dimethylpiperidine hydrochloride is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity in various chemical and biological contexts, making it distinct from other piperidine derivatives .
Properties
IUPAC Name |
4,4-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCRVHZMQHQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191958 | |
Record name | 4,4-Dimethylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38646-68-3 | |
Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethylpiperidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038646683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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